molecular formula C9H17NO4S2 B12104764 (R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid CAS No. 30044-54-3

(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid

Cat. No.: B12104764
CAS No.: 30044-54-3
M. Wt: 267.4 g/mol
InChI Key: OEQMQEIYYYKGKU-LURJTMIESA-N
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Description

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyldithio group, which makes it a valuable intermediate in organic synthesis and peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the Methyldithio Group: The protected L-alanine is then reacted with a methyldisulfide reagent, such as methyl methanethiosulfonate, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine

    Substitution: Trifluoroacetic acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Free amine

Scientific Research Applications

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- primarily involves its role as a protecting group and a functional group modifier:

    Protecting Group: The Boc group protects the amino group during synthetic transformations, preventing unwanted reactions.

    Functional Group Modifier:

Comparison with Similar Compounds

L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: can be compared with other similar compounds:

Similar Compounds

  • **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-
  • **L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(hydroxy)-

Properties

CAS No.

30044-54-3

Molecular Formula

C9H17NO4S2

Molecular Weight

267.4 g/mol

IUPAC Name

(2R)-3-(methyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-6(7(11)12)5-16-15-4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

OEQMQEIYYYKGKU-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC)C(=O)O

Origin of Product

United States

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